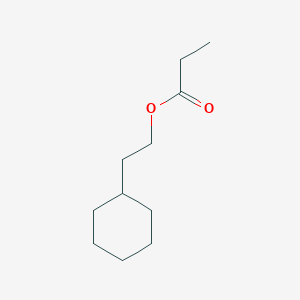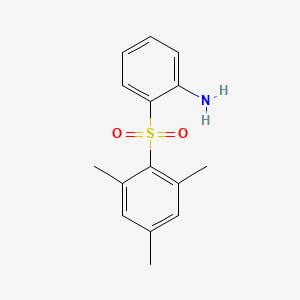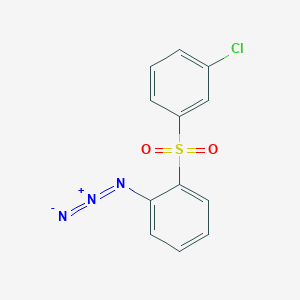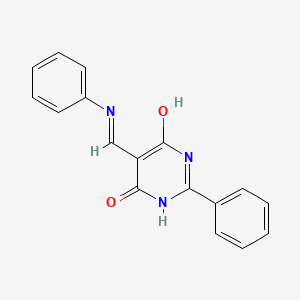
2-Cyclohexylethyl propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexylethyl propanoate is an ester compound characterized by the presence of a cyclohexyl group attached to an ethyl chain, which is further bonded to a propanoate group. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Cyclohexylethyl propanoate can be synthesized through the esterification reaction between 2-cyclohexylethanol and propanoic acid. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
2-Cyclohexylethanol+Propanoic AcidH2SO42-Cyclohexylethyl Propanoate+Water
Industrial Production Methods
On an industrial scale, the esterification process can be carried out in a continuous flow reactor to ensure high yield and purity. The reaction mixture is heated, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexylethyl propanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester bond can be hydrolyzed to yield 2-cyclohexylethanol and propanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis requires a strong acid like hydrochloric acid (HCl), while basic hydrolysis (saponification) uses sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts like sodium methoxide (NaOCH3) are used to facilitate the transesterification reaction.
Major Products Formed
Hydrolysis: 2-Cyclohexylethanol and propanoic acid.
Reduction: 2-Cyclohexylethanol.
Transesterification: A different ester and alcohol, depending on the reacting alcohol.
Applications De Recherche Scientifique
2-Cyclohexylethyl propanoate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the cyclohexylethyl group into molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug formulations and as a prodrug to enhance the delivery of active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavoring agents, and as an intermediate in the synthesis of other chemical compounds
Mécanisme D'action
The mechanism of action of 2-Cyclohexylethyl propanoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to a biological response. The ester bond can be hydrolyzed by esterases, releasing the active components, 2-cyclohexylethanol and propanoic acid, which can then exert their effects on molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl propanoate: Similar ester structure but lacks the cyclohexyl group.
Methyl propanoate: Another ester with a simpler alkyl group.
Cyclohexyl propanoate: Contains a cyclohexyl group but lacks the ethyl chain.
Uniqueness
2-Cyclohexylethyl propanoate is unique due to the presence of both a cyclohexyl group and an ethyl chain, which can influence its physical and chemical properties, such as solubility, boiling point, and reactivity. This combination of structural features makes it a versatile compound in various applications .
Propriétés
Numéro CAS |
60784-52-3 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
2-cyclohexylethyl propanoate |
InChI |
InChI=1S/C11H20O2/c1-2-11(12)13-9-8-10-6-4-3-5-7-10/h10H,2-9H2,1H3 |
Clé InChI |
NSRPTJUYGXZXEC-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OCCC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-Iodophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14594547.png)
![1,1'-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene]](/img/structure/B14594551.png)

![4-Hydroxy-4-[hydroxy(diphenyl)methyl]oxolan-2-one](/img/structure/B14594565.png)



![1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate](/img/structure/B14594581.png)
![1,2-Dimethyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14594583.png)


